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Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular glue SR-4835's performance

against other alternatives, supported by experimental data. We detail the methodologies for key

experiments and present quantitative data in structured tables for ease of comparison.

Mechanism of Action: SR-4835 as a Cyclin K
Degrader
SR-4835 is a selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[1]

Unlike traditional kinase inhibitors that only block enzymatic activity, SR-4835 functions as a

molecular glue. It induces the proximity of the CDK12-cyclin K complex to the CUL4-RBX1-

DDB1 E3 ubiquitin ligase complex.[2][3] This induced proximity leads to the ubiquitination and

subsequent proteasomal degradation of cyclin K, a critical co-activator for CDK12/13.[3][4] The

degradation of cyclin K is a key contributor to the cytotoxic effects of SR-4835 in cancer cells.

[1] The benzimidazole side-chain of SR-4835 has been identified as crucial for its molecular

glue activity.[4]
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Caption: SR-4835 molecular glue mechanism of action.

Quantitative Performance of SR-4835
The activity of SR-4835 has been quantified through various assays, primarily focusing on its

ability to induce cyclin K degradation and inhibit cancer cell proliferation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15580120?utm_src=pdf-body-img
https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metric Cell Line Value Reference

DC₅₀ (Cyclin K

Degradation)
A549 (HiBiT tagged) ~90 nM [3]

Dₘₐₓ (Cyclin K

Degradation)
A549 (HiBiT tagged) >95% [3]

IC₅₀ (Cell

Proliferation)
A375 (Melanoma) 117.5 nM [2]

IC₅₀ (Cell

Proliferation)
Colo829 (Melanoma) 104.5 nM [2]

IC₅₀ (Cell

Proliferation)
WM164 (Melanoma) 109.6 nM [2]

IC₅₀ (Cell

Proliferation)
WM983A (Melanoma) 80.7 nM [2]

IC₅₀ (Cell

Proliferation)
WM983B (Melanoma) 160.5 nM [2]

IC₅₀ (CDK12 Kinase

Activity)
Cell-free assay 99 nM [2]

IC₅₀ (CDK13 Kinase

Activity)
Cell-free assay 4.9 nM [2]

Comparison with Alternative CDK12 Inhibitors
A key distinction of SR-4835 is its molecular glue activity, which is not present in all CDK12

inhibitors. The most notable comparison is with THZ531, a covalent CDK12/13 inhibitor.
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Compound Mechanism
Cyclin K

Degradation
Reference

SR-4835
Molecular Glue /

Kinase Inhibitor
Yes [3][4]

THZ531
Covalent Kinase

Inhibitor
No [3][4]

(R)-CR8
Molecular Glue /

Kinase Inhibitor
Yes [5]

HQ461 Molecular Glue Yes [6]
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Caption: SR-4835 vs. THZ531 mechanism comparison.

Experimental Protocols
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Detailed methodologies for the key experiments used to validate SR-4835's activity are

provided below.

Immunoblotting for Cyclin K Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of cyclin K

upon treatment with SR-4835.

Cell Culture and Treatment: Plate cells (e.g., A375 melanoma cells) in 6-well plates and

allow them to adhere overnight. Treat the cells with varying concentrations of SR-4835 (e.g.,

0.05, 0.1, 0.2, 0.5, and 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 2 hours).

[7]

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an

SDS-polyacrylamide gel and transfer to a PVDF membrane.

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at

room temperature. Incubate the membrane with a primary antibody against cyclin K

overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-tubulin) should also be

used.

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature. Visualize the protein bands using an

enhanced chemiluminescence (ECL) substrate and an imaging system.

CRISPR/Cas9 Loss-of-Function Screen
This genome-wide screen identifies genes essential for the cytotoxic activity of SR-4835.

Cell Line Preparation: Generate a stable Cas9-expressing cell line (e.g., A375-Cas9).
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Lentiviral gRNA Library Transduction: Transduce the Cas9-expressing cells with a genome-

wide lentiviral gRNA library at a low multiplicity of infection (MOI) to ensure most cells receive

a single gRNA.

Selection and Expansion: Select the transduced cells with an appropriate antibiotic (e.g.,

puromycin) and expand the cell population.

SR-4835 Treatment: Treat the library-transduced cells with SR-4835 (e.g., 50 nM) or vehicle

control (DMSO) for an extended period (e.g., 14 days).[1]

Genomic DNA Extraction and Sequencing: Isolate genomic DNA from the surviving cells.

Amplify the gRNA-containing regions by PCR and subject the amplicons to next-generation

sequencing.

Data Analysis: Analyze the sequencing data to determine the abundance of each gRNA in

the SR-4835-treated versus the control group. Genes whose gRNAs are depleted in the

treated sample are considered synthetic lethal with SR-4835, while genes whose gRNAs are

enriched are considered rescue genes.[1]
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Caption: Workflow for validating SR-4835 activity.

Co-Immunoprecipitation for CDK12-DDB1 Interaction
This assay is used to demonstrate that SR-4835 promotes the interaction between CDK12 and

DDB1.

Cell Transfection: Co-transfect cells (e.g., HEK293) with expression vectors for tagged

proteins, such as Myc-CDK12 and Flag-DDB1.

Cell Treatment: Treat the transfected cells with SR-4835 or a vehicle control for a specified

time.

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tags (e.g.,

anti-Flag antibody) conjugated to beads (e.g., agarose or magnetic beads) overnight at 4°C.

Washing and Elution: Wash the beads several times to remove non-specific binding proteins.

Elute the bound proteins from the beads.

Immunoblot Analysis: Analyze the eluted proteins by immunoblotting using an antibody

against the other tagged protein (e.g., anti-Myc antibody) to detect the co-

immunoprecipitated protein. An increase in the co-immunoprecipitated protein in the SR-
4835-treated sample indicates an enhanced interaction.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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